![molecular formula C20H21FN6O2 B2857184 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone CAS No. 1040650-57-4](/img/structure/B2857184.png)
1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined using various analytical techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. The specific physical and chemical properties for this compound are not available in the retrieved resources .科学的研究の応用
Monoacylglycerol Lipase (MAGL) Inhibition
This compound has been characterized as a reversible and highly selective MAGL inhibitor . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . Inhibition of 2-AG degradation leads to elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .
Therapeutic Potential in Central Nervous System Disorders
Activation of CB1 and CB2 receptors has demonstrated beneficial effects on mood, appetite, pain, and inflammation . Therefore, MAGL inhibitors like this compound have the potential to produce therapeutic effects in a vast array of complex human diseases .
Antinociceptive Efficacy
In vivo, this compound exhibited antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain, respectively .
Modulation of 2-AG Levels
It is anticipated that the profile exhibited by this compound will allow for precise modulation of 2-AG levels in vivo, supporting potential therapeutic application in several central nervous system disorders .
作用機序
Target of Action
The primary target of this compound is the Monoacylglycerol Lipase (MAGL) . MAGL is a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .
Mode of Action
This compound acts as a reversible and highly selective MAGL inhibitor . It inhibits MAGL in a competitive mode with respect to the 2-AG substrate . By inhibiting MAGL, it prevents the degradation of 2-AG, leading to an elevation of 2-AG levels .
Biochemical Pathways
The inhibition of 2-AG degradation leads to the activation of the cannabinoid receptors (CBs) CB1 and CB2 . These receptors have demonstrated beneficial effects on mood, appetite, pain, and inflammation . Therefore, by inhibiting MAGL and elevating 2-AG levels, this compound indirectly leads to the activation of CB1 and CB2 receptors .
Pharmacokinetics
It’s known that the compound binds to magl in a time- and dose-dependent manner . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The compound’s action results in several molecular and cellular effects. In the rodent brain, the compound indirectly leads to CB1 occupancy by raising 2-AG levels . It also raises norepinephrine levels in the cortex . In vivo, the compound exhibits antinociceptive efficacy in models of inflammatory and neuropathic pain .
Action Environment
It’s known that the compound’s efficacy can vary depending on the dose . More research is needed to understand how environmental factors might influence the compound’s action.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2/c21-16-6-8-17(9-7-16)27-19(22-23-24-27)14-25-10-12-26(13-11-25)20(28)15-29-18-4-2-1-3-5-18/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMXEFRZGCDPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。